2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. At position 2, it bears a 3-methyl-4-(3-methylphenyl)piperazine moiety, while position 7 is substituted with a phenyl group.
Properties
CAS No. |
1226436-90-3 |
|---|---|
Molecular Formula |
C24H24N4OS |
Molecular Weight |
416.54 |
IUPAC Name |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29) |
InChI Key |
OCPSQZDYNHXNCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thienopyrimidine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H25N5OS
- Molecular Weight : 397.54 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antitumor Activity : Similar compounds in the thienopyrimidine class have shown efficacy against cancer cell lines by inhibiting specific kinases involved in tumor progression.
- Antidepressant Effects : The piperazine moiety is known for its psychoactive properties, suggesting potential use in treating mood disorders.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce inflammation by modulating cytokine production.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the table below:
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Antitumor Studies : A study evaluated the compound's effect on human breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Behavioral Studies : In a rodent model for depression, administration of the compound led to increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant effects.
- Anti-inflammatory Studies : The compound was tested using a carrageenan-induced paw edema model, where it demonstrated a dose-dependent reduction in inflammation compared to control groups.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Notes:
- The target compound shares a phenyl group at position 7 with , but its piperazine substituent (3-methylphenyl) enhances lipophilicity compared to the 4-phenylpiperazine in .
Physical and Chemical Properties
Comparative physical properties of select analogs:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
